Sodium 2-bromobutyrate
CAS No.: 58113-95-4
Cat. No.: VC19573798
Molecular Formula: C4H6BrNaO2
Molecular Weight: 188.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58113-95-4 |
|---|---|
| Molecular Formula | C4H6BrNaO2 |
| Molecular Weight | 188.98 g/mol |
| IUPAC Name | sodium;2-bromobutanoate |
| Standard InChI | InChI=1S/C4H7BrO2.Na/c1-2-3(5)4(6)7;/h3H,2H2,1H3,(H,6,7);/q;+1/p-1 |
| Standard InChI Key | OJTYQIKZPLCFIO-UHFFFAOYSA-M |
| Canonical SMILES | CCC(C(=O)[O-])Br.[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Sodium 2-bromobutyrate is systematically named sodium 2-bromobutanoate, reflecting its carboxylate group and bromine atom at the second carbon of the butyrate chain. Its IUPAC name, sodium 2-bromobutanoate, is derived from the parent acid, 2-bromobutyric acid (CID 6655), through deprotonation and sodium ion association . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 58113-95-4 |
| EC Number | 881-292-4 |
| SMILES | CCC(C(=O)[O-])Br.[Na+] |
| InChIKey | OJTYQIKZPLCFIO-UHFFFAOYSA-M |
| Molecular Weight | 188.98 g/mol |
The compound’s structure features a four-carbon chain with a bromine atom at the β-position and a sodium-stabilized carboxylate group, conferring both electrophilic and nucleophilic reactivity .
Spectroscopic and Computational Data
The 3D conformational analysis reveals a planar carboxylate group and a staggered configuration around the C–Br bond, minimizing steric hindrance. Nuclear magnetic resonance (NMR) studies of the parent acid, 2-bromobutyric acid, show characteristic shifts for the β-proton () and carboxyl carbon () . Computational models predict a dipole moment of , emphasizing its polar nature and solubility in polar aprotic solvents.
Synthesis and Industrial Production
Bromination of Butyric Acid Derivatives
The synthesis of sodium 2-bromobutyrate typically begins with the bromination of butyric acid or its esters. A patented method (WO2004052818A1) describes the bromination of n-butyric acid using molecular bromine () under controlled conditions :
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Bromination Step:
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Esterification and Saponification:
Process Optimization
Key parameters for industrial scalability include:
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Temperature Control: Maintaining during bromination suppresses side reactions.
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Catalyst Selection: Sulfuric acid accelerates esterification while minimizing decomposition.
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Distillation: Fractional distillation under reduced pressure () ensures high-purity product .
Reactivity and Applications
Nucleophilic Substitution Reactions
The bromine atom at the β-position facilitates reactions, making sodium 2-bromobutyrate a precursor for:
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Pharmaceutical Intermediates: Conversion to 2-aminobutyrate derivatives via ammonolysis.
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Polymer Chemistry: Copolymerization with acrylates to introduce bromine functionality for flame retardancy .
Catalytic Applications
In organic synthesis, the carboxylate group acts as a weak base in palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura couplings using this compound yield biaryl structures with efficiency .
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